molecular formula C12H14F4N2O B8267375 1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine

1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine

Cat. No.: B8267375
M. Wt: 278.25 g/mol
InChI Key: MYUUOFRORFXVOE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In industrial settings, the production of 1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and efficient production.

Chemical Reactions Analysis

1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or piperazine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethoxy groups play a crucial role in enhancing its binding affinity and selectivity towards these targets. Molecular docking studies have shown that the compound can effectively inhibit certain enzymes, leading to its potential use as an anti-inflammatory agent . The pathways involved in its mechanism of action include the modulation of inflammatory mediators and the inhibition of pro-inflammatory signaling cascades.

Comparison with Similar Compounds

1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine can be compared with other piperazine derivatives that possess similar structural features. Some of these compounds include:

    1-(2-Fluoro-5-(trifluoromethoxy)phenyl)piperazine: This compound shares the same benzyl ring substitution pattern but differs in the position of the piperazine moiety.

    1-(2-Fluoro-5-(trifluoromethoxy)benzyl)-4-methylpiperazine: This derivative has an additional methyl group on the piperazine ring, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethoxy groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2O/c13-11-2-1-10(19-12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUUOFRORFXVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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